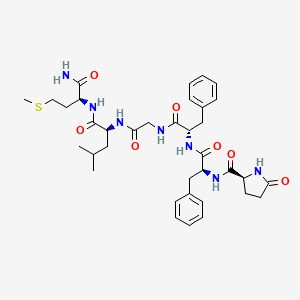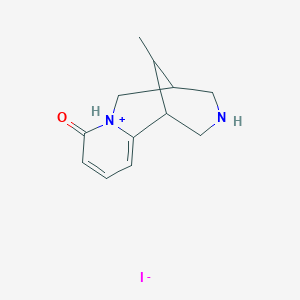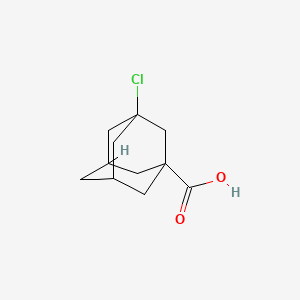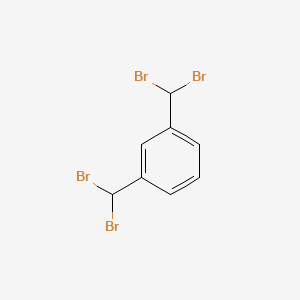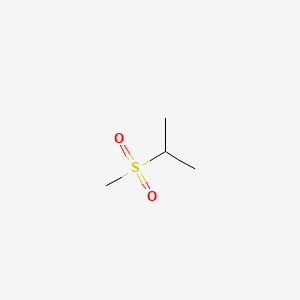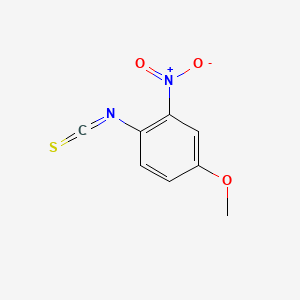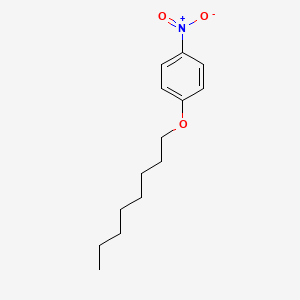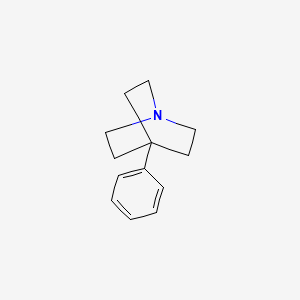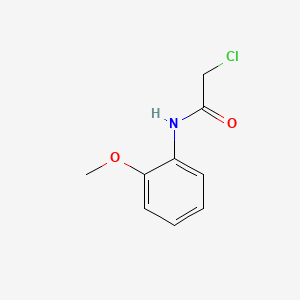
2-chloro-N-(2-méthoxyphényl)acétamide
Vue d'ensemble
Description
2-chloro-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-(2-methoxyphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Induction de l'Apoptose dans la Recherche sur le Cancer
2-chloro-N-(2-méthoxyphényl)acétamide: a été identifié comme un inducteur puissant de l'apoptose, un mécanisme de mort cellulaire programmée crucial dans le traitement du cancer . Ce composé peut activer les enzymes caspases, conduisant à la mort des cellules cancéreuses tout en épargnant les cellules normales, ce qui en fait un agent précieux dans le développement de thérapies anticancéreuses.
Essais d'Inhibition de la Croissance Cellulaire
Ce composé est utilisé dans des essais d'inhibition de la croissance cellulaire pour déterminer son efficacité à stopper la prolifération des cellules cancéreuses . En mesurant la CI50, la concentration à laquelle le composé inhibe la croissance cellulaire de 50%, les chercheurs peuvent évaluer son potentiel en tant qu'agent thérapeutique.
Inhibition de la Tubuline
This compound: peut agir comme un inhibiteur de la tubuline, perturbant les fonctions des microtubules au cours de la division cellulaire . Ceci est particulièrement utile dans la recherche sur le cancer, car il peut arrêter la division rapide des cellules malignes.
Essai de Compétition de Liaison à la Colchicine
La capacité du composé à concurrencer la colchicine pour la liaison à la tubuline est un autre domaine d'intérêt . Cet essai aide à comprendre l'affinité de liaison et le mécanisme d'action, ce qui est essentiel pour la conception et le développement de médicaments.
Études de Pénétration Cérébrale
La recherche impliquant ce composé comprend la détermination de sa capacité à traverser la barrière hémato-encéphalique, ce qui est crucial pour le traitement des troubles du système nerveux central . Le rapport AUC (Aire Sous la Courbe) cerveau/plasma fournit des informations sur son potentiel en tant qu'agent actif sur le SNC.
Études sur les Modèles Tumoraux
This compound: est testé dans divers modèles tumoraux, tels que MX-1 et PC-3, pour évaluer son efficacité à réduire la taille tumorale et à améliorer les taux de survie . Ces études sont essentielles dans les évaluations précliniques de nouveaux médicaments anticancéreux.
Synthèse de Dérivés de la Quinazolin-4-amine
Le composé sert d'intermédiaire dans la synthèse de dérivés de la quinazolin-4-amine, qui présentent une large gamme d'activités pharmacologiques . Cela en fait un élément constitutif important en chimie médicinale.
Applications en Chimie Analytique
En raison de sa structure chimique distincte, This compound peut être utilisé comme étalon ou composé de référence en chimie analytique pour calibrer les instruments ou valider les méthodes analytiques .
Propriétés
IUPAC Name |
2-chloro-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXYYSDKRPMGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204460 | |
| Record name | o-Acetanisidide, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55860-22-5 | |
| Record name | 2-Chloro-N-(2-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55860-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Acetanisidide, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055860225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55860-22-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Acetanisidide, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2-methoxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of o-acetamide and how do they relate to its potential antifungal activity?
A1: While the exact mechanism of action for o-acetamide's antifungal activity isn't specified in the research [], we can discuss its structural features.
- Spectroscopic Data: The research characterized o-acetamide using FT-IR, 1H NMR, and 13C NMR spectroscopy []. These techniques confirmed the compound's structure and provided data on its functional groups and their environments.
- DFT Calculations: Density Functional Theory (DFT) calculations were performed at the B3LYP/6-311++G(d,p) level. These calculations provided insights into the electronic structure and properties of o-acetamide, including HOMO-LUMO gaps, chemical hardness, and other descriptors []. These parameters can be related to the reactivity and potential interactions of the molecule with biological targets.
Q2: How does o-acetamide compare to the related compound 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA) in terms of biological activity and theoretical stability?
A2: The research indicates that both o-acetamide and 2MPAEMA exhibit significant antifungal activity against a range of fungal species []. Interestingly, only o-acetamide demonstrated antibacterial activity. The study also investigated the antioxidant properties of both compounds using DPPH assays, revealing that both compounds possess a strong ability to scavenge free radicals [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



